![molecular formula C18H14Cl2N4O2S B2490440 3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide CAS No. 339009-53-9](/img/structure/B2490440.png)
3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C18H14Cl2N4O2S and its molecular weight is 421.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Medicinal Chemistry and Drug Development
The compound of interest shares structural and functional similarities with various bioactive molecules, indicating its potential in medicinal chemistry and drug development. For instance, 2,4-thiazolidinediones, a related scaffold, have been extensively explored for their role as PTP 1B inhibitors, which are significant in managing insulin resistance and Type 2 diabetes mellitus (T2DM). These inhibitors have shown potent activity, highlighting the importance of structural amendments for optimizing drug efficacy. One specific example includes a TZD scaffold with potent activity against PTP 1B, suggesting the potential for designing related compounds with significant biological activity (Verma, Yadav, & Thareja, 2019).
Role in Immunomodulation
The compound's structural analogs have been studied for their immunomodulatory properties, as seen in cefodizime's research. This research shows the compound's ability to enhance immune responses in various in vivo and ex vivo models, which can be significant in treating infectious diseases and immunocompromised states. It underlines the compound's potential utility in developing therapies that modulate the immune system for better disease management (Labro, 1990).
Chemical and Biological Properties
The compound is related to 4-phosphorylated derivatives of 1,3-azoles, illustrating the synthetic methods and biological properties of such compounds. These derivatives exhibit a range of biological activities, including insectoacaricidal, anti-blastic, and antihypertensive effects, demonstrating the compound's potential for developing new treatments across various medical conditions (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Potential in Pesticide Research
Research on related compounds, such as 2,4-D herbicide, has been conducted to understand their toxicology and mutagenicity. This underscores the importance of assessing the environmental and health impacts of chemically similar compounds. The analysis of global trends and gaps in studies on 2,4-D toxicity indicates the need for further research in molecular biology and the degradation of pesticides, which could also apply to compounds with similar chemical structures (Zuanazzi, Ghisi, & Oliveira, 2020).
特性
IUPAC Name |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-5-4-11(13(20)9-12)10-26-15-6-8-27-16(15)18(25)24-23-17(21)14-3-1-2-7-22-14/h1-9H,10H2,(H2,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJGSHHDTKLZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)
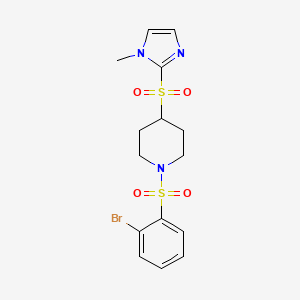
![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)
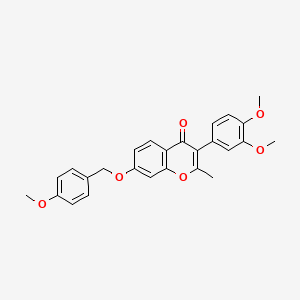
![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)
![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)
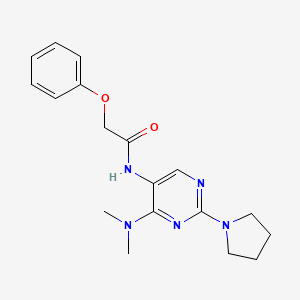
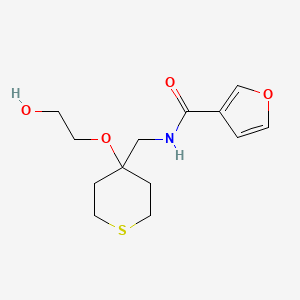
![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490374.png)
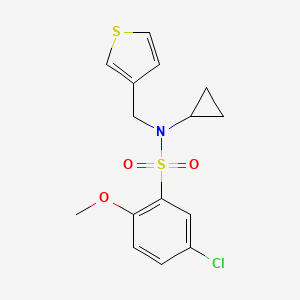
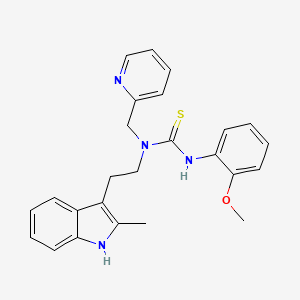
![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)